molecular formula C26H38N8O7 B10837723 [(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid

[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid

Cat. No.: B10837723
M. Wt: 574.6 g/mol
InChI Key: TZZMWRLTTWMKCL-WFXMLNOXSA-N
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Description

DMP-757 is a small molecule drug that was initially developed by Bristol-Myers Squibb Company. It functions as a glycoprotein IIb/IIIa antagonist, which means it inhibits the glycoprotein IIb/IIIa receptors on platelets. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMP-757 involves the preparation of cyclic peptides with heterocyclic and modified linking moieties. The synthetic methods for these linking groups and cyclic peptides are typically carried out using solution-phase methods .

Industrial Production Methods

While specific industrial production methods for DMP-757 are not extensively documented, the general approach involves the large-scale synthesis of the cyclic peptides and subsequent purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

DMP-757 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the heterocyclic moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

DMP-757 exerts its effects by binding to the glycoprotein IIb/IIIa receptors on platelets, thereby inhibiting platelet aggregation. This inhibition prevents the formation of platelet aggregates, which are crucial in the development of thrombosis. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a key role in platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMP-757 is unique in its specific binding affinity and inhibitory potency towards glycoprotein IIb/IIIa receptors. This specificity makes it a valuable compound for studying platelet function and developing therapeutic agents for cardiovascular diseases.

Properties

Molecular Formula

C26H38N8O7

Molecular Weight

574.6 g/mol

IUPAC Name

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)34(3)18(8-5-9-29-26(27)28)24(40)31-13-19(35)32-17(11-20(36)37)23(39)30-12-15-6-4-7-16(10-15)22(38)33-21/h4,6-7,10,14,17-18,21H,5,8-9,11-13H2,1-3H3,(H,30,39)(H,31,40)(H,32,35)(H,33,38)(H,36,37)(H4,27,28,29)/t17-,18-,21-/m0/s1

InChI Key

TZZMWRLTTWMKCL-WFXMLNOXSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

Origin of Product

United States

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